![molecular formula C12H19NO4 B2985146 (S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid CAS No. 1234692-59-1](/img/structure/B2985146.png)
(S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid
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Description
(S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid (Boc-L-2-Abu-OH) is a compound used in scientific research for its ability to inhibit the activity of certain enzymes.
Scientific Research Applications
Synthesis and Chemical Properties
(S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid is involved in the synthesis of various non-proteinogenic amino acids and their derivatives, which are essential in medicinal chemistry and peptide research. For instance, it has been used in the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives, showcasing its utility in generating amino acids with specific functionalities for further chemical transformations (Adamczyk & Reddy, 2001). Additionally, the tert-butoxycarbonyl (Boc) group, a significant feature of this molecule, is highlighted for its importance in the protection of amines during the synthesis of N-Boc-protected amino acids, which are pivotal in peptide synthesis and modification processes. Such processes benefit from the Boc group's resistance to racemization and its straightforward removal under mild conditions, making it a cornerstone in the synthesis of complex peptides and multifunctional molecules (Heydari et al., 2007).
Polymer and Peptide Research
In the realm of polymer science, derivatives of (S)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic acid contribute to the development of chiral polymers and materials with unique properties. For example, the copolymerization of its derivatives with achiral monomers has been explored to understand the impact of chiral monomers on the helical conformation and chiroptical properties of the resulting polymers. This research illuminates the potential for creating materials with specific optical activities, which could have applications ranging from advanced materials science to biotechnology (Gao, Sanda, & Masuda, 2003).
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h1,9H,6-8H2,2-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEWJXYUGXQFLG-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC#C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCC#C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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